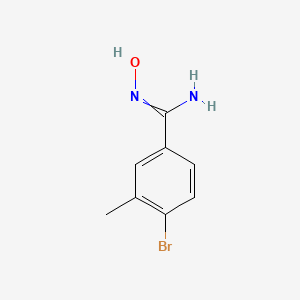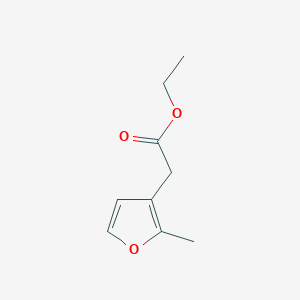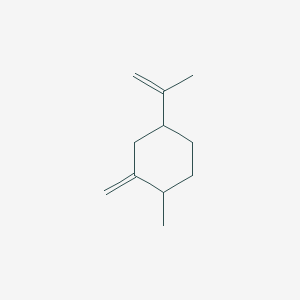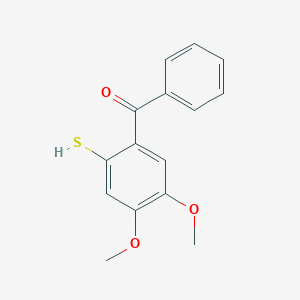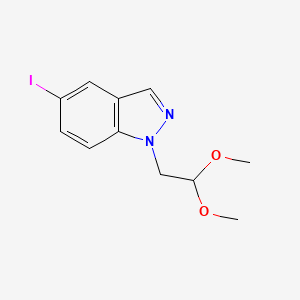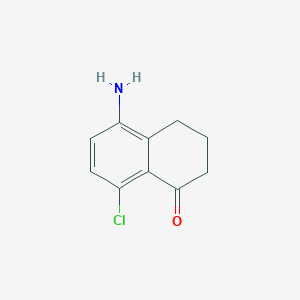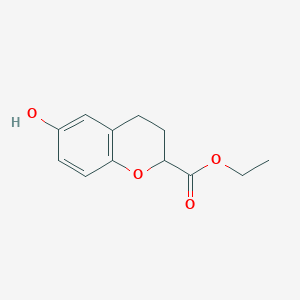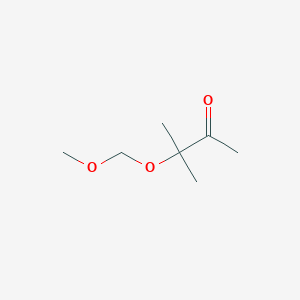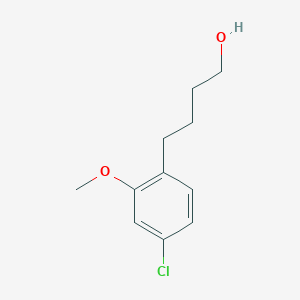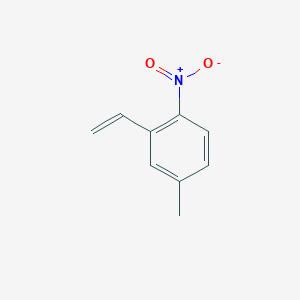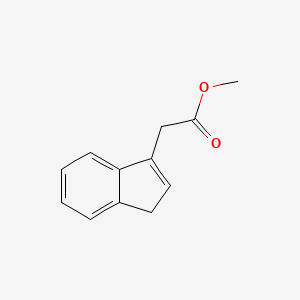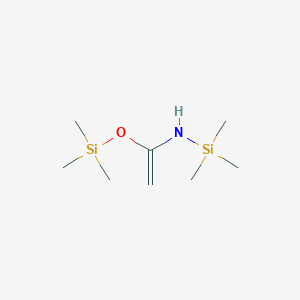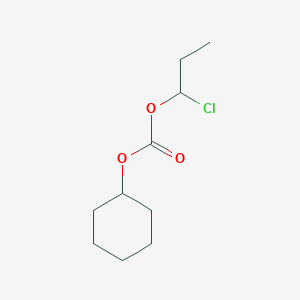
1-chloropropyl cyclohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloropropyl cyclohexyl carbonate is an organic compound with the molecular formula C10H17ClO3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its reactivity and versatility in forming different chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-chloropropyl cyclohexyl carbonate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is carried out at low temperatures (below 20°C) to ensure high yield and purity .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to minimize the risk of toxic gas leakage and ensure the safety of the operation. The product is then purified through distillation under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions
1-chloropropyl cyclohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanol and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Various substituted cyclohexyl carbonates.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1-chloropropyl cyclohexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-chloropropyl cyclohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that undergo further reactions to produce desired products. The molecular targets and pathways depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-chloroethyl cyclohexyl carbonate
- Cyclohexyl methyl carbonate
- Cyclohexyl ethyl carbonate
Uniqueness
1-chloropropyl cyclohexyl carbonate is unique due to its specific reactivity and the ability to form a wide range of products under different conditions. Its versatility makes it a valuable compound in various chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C10H17ClO3 |
|---|---|
Peso molecular |
220.69 g/mol |
Nombre IUPAC |
1-chloropropyl cyclohexyl carbonate |
InChI |
InChI=1S/C10H17ClO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
Clave InChI |
VVDWMHMCTZKXGR-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC(=O)OC1CCCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


